Atecegatran Metoxil

Thrombin inhibition Enzyme kinetics Direct thrombin inhibitor

Atecegatran metoxil (AZD0837) is an orally administered prodrug that undergoes in vivo bioconversion to AR-H067637, a selective, reversible direct thrombin inhibitor (Ki 2–4 nM). Its potency sits between melagatran (Ki 2 nM) and dabigatran (Ki 4.5 nM), enabling direct head-to-head thrombin inhibition comparisons. Critically, its extended-release formulation supports once-daily dosing, unlike twice-daily dabigatran etexilate, reducing animal handling in chronic studies. Quantitatively defined therapeutic windows—venous IC50 0.13 µM, arterial IC50 0.55 µM, bleeding threshold ≥1 µM—allow researchers to distinguish antithrombotic efficacy from hemorrhagic risk, a key advantage for evaluating novel anticoagulant combination therapies. The active metabolite's pronounced effect on fibrin permeability (72–91% Ks increase) provides a distinct pharmacological signature for clot architecture studies. Select this compound for reproducible, translationally relevant coagulation research.

Molecular Formula C22H23ClF2N4O5
Molecular Weight 496.9 g/mol
CAS No. 433937-93-0
Cat. No. B1665813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtecegatran Metoxil
CAS433937-93-0
SynonymsAZD0837;  AZD-0837;  AZD 0837;  Atecegatran metoxil;  Atecegatran fexenetil.
Molecular FormulaC22H23ClF2N4O5
Molecular Weight496.9 g/mol
Structural Identifiers
SMILESCON=C(C1=CC=C(C=C1)CNC(=O)C2CCN2C(=O)C(C3=CC(=CC(=C3)Cl)OC(F)F)O)N
InChIInChI=1S/C22H23ClF2N4O5/c1-33-28-19(26)13-4-2-12(3-5-13)11-27-20(31)17-6-7-29(17)21(32)18(30)14-8-15(23)10-16(9-14)34-22(24)25/h2-5,8-10,17-18,22,30H,6-7,11H2,1H3,(H2,26,28)(H,27,31)/t17-,18+/m0/s1
InChIKeyXSNMGLZVFNDDPW-ZWKOTPCHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Atecegatran Metoxil (CAS 433937-93-0) Procurement Guide: Oral Direct Thrombin Inhibitor Prodrug for Thrombosis Research


Atecegatran metoxil (AZD0837) is an orally administered prodrug that undergoes in vivo bioconversion to AR-H067637, a selective and reversible direct thrombin inhibitor (DTI) with an inhibition constant (Ki) of 2–4 nM against human α-thrombin [1]. The compound progressed to Phase II/III clinical evaluation for stroke prevention in patients with non-valvular atrial fibrillation before development was discontinued [2]. It is primarily employed in cardiovascular and hematological research to investigate anticoagulation mechanisms, thrombin-mediated pathways, and comparative pharmacology within the DTI class [3].

Why Atecegatran Metoxil (AZD0837) Cannot Be Substituted with Other Oral Direct Thrombin Inhibitors


Direct thrombin inhibitors exhibit divergent bioconversion pathways, active metabolite profiles, and therapeutic windows that preclude generic substitution. Atecegatran metoxil is a prodrug requiring conversion to AR-H067637, which possesses a distinct inhibition constant (Ki 2–4 nM) and selectivity profile compared to the active metabolites of other oral DTIs such as dabigatran (converted to dabigatran, Ki 4.5 nM) or ximelagatran (converted to melagatran, Ki 2 nM) [1]. Furthermore, the extended-release formulation of AZD0837 was specifically developed for once-daily dosing, whereas comparator DTIs employ different dosing regimens (e.g., dabigatran etexilate twice-daily) [2]. These differences in molecular pharmacology, pharmacokinetic design, and the ratio of antithrombotic efficacy to bleeding risk directly impact experimental reproducibility and translational relevance, making direct interchange of in-class compounds scientifically unsound [3].

Quantitative Differentiation of Atecegatran Metoxil: Comparative Evidence Versus Dabigatran, Melagatran, and Warfarin


Thrombin Inhibition Potency: Ki Comparison of AR-H067637 vs. Dabigatran and Melagatran

The active metabolite of atecegatran metoxil, AR-H067637, inhibits human α-thrombin with a Ki of 2–4 nM, as determined by Biacore binding studies and pre-steady state kinetics [1]. This potency is comparable to melagatran (Ki = 2 nM), the active metabolite of ximelagatran [2], and numerically more potent than dabigatran (Ki = 4.5 nM), the active moiety of dabigatran etexilate [3].

Thrombin inhibition Enzyme kinetics Direct thrombin inhibitor

Selectivity Profile: AR-H067637 Selectivity for Thrombin Over Hemostatic Serine Proteases

AR-H067637 demonstrates selectivity for thrombin, with the exception of trypsin, and does not inhibit other serine proteases involved in hemostasis at relevant concentrations [1]. This selectivity profile is a defining characteristic of the compound. In contrast, melagatran, the active metabolite of ximelagatran, exhibits a Ki for trypsin of 4 nM, indicating a similar but not identical off-target interaction .

Selectivity Serine protease Hemostasis

Antithrombotic Efficacy vs. Bleeding Risk: AR-H067637 Therapeutic Window in Rat Thrombosis Models

In anesthetized rat models, AR-H067637 achieved 50% inhibition of thrombus size in venous and arterial thrombosis at plasma concentrations of 0.13 µM and 0.55 µM, respectively, without increased bleeding [1]. Dose-dependent increases in bleeding time and blood loss were observed only at plasma concentrations ≥1 µM AR-H067637, delineating a separation between antithrombotic efficacy and bleeding liability [1]. This contrasts with melagatran, which in similar rat arterial thrombosis models required plasma concentrations of 0.3-0.4 µM for antithrombotic effect, with bleeding time prolongation occurring at lower multiples of the antithrombotic concentration [2].

Antithrombotic efficacy Bleeding risk In vivo thrombosis model

Clinical Bleeding Events: AZD0837 150 mg BID vs. Dose-Adjusted Warfarin

In a Phase II randomized controlled trial of 250 atrial fibrillation patients, immediate-release AZD0837 at 150 mg twice daily (BID) was compared to dose-adjusted warfarin (INR 2.0-3.0) over three months [1]. Total bleeding events were numerically lower with AZD0837 150 mg BID (6 events) compared to warfarin (8 events), while the 350 mg BID dose produced 15 events [1]. Alanine aminotransferase elevations (>3× ULN) were infrequent and similar between groups, contrasting with the hepatotoxicity that led to ximelagatran's withdrawal [2].

Bleeding events Clinical trial Atrial fibrillation

Once-Daily Extended-Release Formulation: D-Dimer Suppression Comparable to Warfarin

The extended-release (ER) formulation of AZD0837 was developed for once-daily dosing. In a Phase II study (n=955), AZD0837 ER at 300 mg once daily achieved D-dimer suppression, a biomarker of thrombogenesis, comparable to that of dose-adjusted warfarin (INR 2.0-3.0) [1]. This contrasts with dabigatran etexilate, which requires twice-daily dosing to maintain consistent anticoagulation due to its shorter half-life [2].

Pharmacodynamics Extended-release D-dimer

Therapeutic Plasma Concentration Range Defined: 0.3-0.6 µM for Anticoagulant Effect

A study investigating the effects of anticoagulants on fibrin network porosity defined the 'therapeutic' plasma concentration range for AR-H067637 as 0.3-0.6 µmol/L [1]. At these concentrations, AR-H067637 increased fibrin network permeability (Ks) by 72-91%, an effect that was more pronounced than that observed with apixaban (58-76% increase at 0.2-0.4 µmol/L) or fondaparinux (36-53% increase at 0.1-0.3 µmol/L) [1].

Therapeutic concentration Plasma level Fibrin network

Optimal Research Applications for Atecegatran Metoxil Based on Quantitative Evidence


Comparative Pharmacology Studies of Direct Thrombin Inhibitors

Utilize atecegatran metoxil as a reference oral DTI prodrug with defined bioconversion to AR-H067637 (Ki 2-4 nM). Its potency intermediate between melagatran (Ki 2 nM) and dabigatran (Ki 4.5 nM) enables head-to-head comparisons of thrombin inhibition kinetics, platelet aggregation inhibition, and coagulation assay effects within the same experimental system [1]. The compound's well-characterized selectivity profile, lacking inhibition of hemostatic serine proteases other than trypsin, minimizes confounding off-target effects in mechanistic studies [1].

In Vivo Thrombosis Models with Defined Therapeutic Index

Employ atecegatran metoxil in rodent thrombosis models where the separation between antithrombotic efficacy (venous IC50 = 0.13 µM, arterial IC50 = 0.55 µM) and bleeding liability (threshold ≥1 µM) has been quantitatively established [2]. This defined therapeutic window allows researchers to design dose-response studies that distinguish antithrombotic effects from hemorrhagic complications, a critical requirement for evaluating novel antithrombotic agents or combination therapies [2].

Once-Daily Dosing Regimens in Long-Term In Vivo Studies

Leverage the extended-release formulation of AZD0837 for experiments requiring once-daily oral administration in animal models. The demonstrated D-dimer suppression comparable to warfarin with once-daily dosing distinguishes this compound from twice-daily DTIs like dabigatran etexilate [3]. This dosing convenience reduces animal handling stress and personnel time in chronic studies of anticoagulation efficacy and safety [3].

Fibrin Network and Clot Structure Investigations

Apply AR-H067637 at its defined therapeutic plasma concentration range (0.3-0.6 µmol/L) in studies examining anticoagulant effects on fibrin network porosity and clot architecture. The compound's pronounced effect on fibrin permeability (72-91% Ks increase) compared to factor Xa inhibitors provides a distinct pharmacological signature for investigating the relationship between thrombin inhibition and clot structural properties [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Atecegatran Metoxil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.